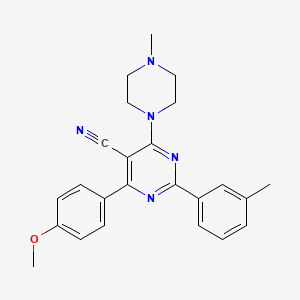
4-(4-Methoxyphenyl)-2-(3-methylphenyl)-6-(4-methylpiperazino)-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-2-(3-methylphenyl)-6-(4-methylpiperazino)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C24H25N5O and its molecular weight is 399.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-Methoxyphenyl)-2-(3-methylphenyl)-6-(4-methylpiperazino)-5-pyrimidinecarbonitrile, often referred to as compound 477859-04-4, is a synthetic organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Molecular Formula : C24H25N5O
Molecular Weight : 399.49 g/mol
CAS Number : 477859-04-4
Predicted Boiling Point : 539.7 ± 50.0 °C
Density : 1.25 ± 0.1 g/cm³
pKa : 6.42 ± 0.42
These properties indicate that the compound is relatively stable and may exhibit significant interactions with biological systems due to its diverse functional groups.
Research indicates that this compound may act on multiple biological pathways, primarily through modulation of receptor activity and enzyme inhibition. Its structure suggests potential interactions with various targets in the central nervous system and possibly in cancer biology.
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential neuropharmacological effects. Compounds containing piperazine have been associated with antidepressant and anxiolytic activities. A study demonstrated that piperazine derivatives could modulate serotonin receptors, which are crucial in mood regulation . Therefore, it is plausible that this compound may exhibit similar effects, warranting further investigation.
Antimicrobial Activity
Preliminary data suggest that compounds with similar structures possess antimicrobial properties. A related study found that pyrimidine derivatives exhibited significant antibacterial activity against various strains of bacteria . While specific data on this compound is lacking, its structural characteristics align with those known to possess such activities.
Study 1: Anticancer Properties
In a recent study examining the anticancer properties of pyrimidine derivatives, researchers synthesized several compounds and evaluated their effects on human cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability, suggesting that modifications to the pyrimidine structure could enhance anticancer activity .
Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of piperazine-containing compounds. The findings revealed that these compounds could significantly reduce anxiety-like behaviors in animal models, indicating their potential as therapeutic agents for anxiety disorders .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O |
| Molecular Weight | 399.49 g/mol |
| CAS Number | 477859-04-4 |
| Predicted Boiling Point | 539.7 ± 50.0 °C |
| Density | 1.25 ± 0.1 g/cm³ |
| pKa | 6.42 ± 0.42 |
Analyse Chemischer Reaktionen
Reactivity at Specific Positions
The pyrimidine ring and substituents enable diverse transformations:
C5-Carbonitrile Reactivity
-
Hydrolysis : Under acidic conditions, the nitrile group converts to a carboxylic acid or amide.
-
Nucleophilic Attack : Reacts with amines or alcohols to form amidines or imidates, respectively.
C4-Methoxyphenyl and C2-Methylphenyl Groups
-
Demethylation : Methoxy groups can be cleaved using HBr/AcOH to yield phenolic derivatives.
-
Electrophilic Substitution : Methylphenyl groups undergo halogenation or sulfonation at the aromatic ring .
C6-Methylpiperazino Group
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or acylated derivatives, enhancing solubility or bioactivity.
Table 2: Mechanistic Pathways
Stability and Degradation
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-17-5-4-6-19(15-17)23-26-22(18-7-9-20(30-3)10-8-18)21(16-25)24(27-23)29-13-11-28(2)12-14-29/h4-10,15H,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITBEPQTWWGIFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C(=N2)N3CCN(CC3)C)C#N)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













